molecular formula C6H11I B3048985 6-iodohex-1-ene CAS No. 18922-04-8

6-iodohex-1-ene

Cat. No.: B3048985
CAS No.: 18922-04-8
M. Wt: 210.06 g/mol
InChI Key: QTCKFQMYOMTINU-UHFFFAOYSA-N
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Description

6-Iodohex-1-ene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the sixth carbon of a hexene chain. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Iodohex-1-ene can be synthesized through several methods. One common approach involves the iodination of hex-1-ene using iodine and a suitable oxidizing agent. Another method includes the reaction of hex-1-ene with iodine monochloride (ICl) in the presence of a catalyst. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced through large-scale iodination processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Iodohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihalides or haloalkanes.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hex-1-yne or other alkynes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. These reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HBr, HCl) are used under controlled temperatures.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Substitution Reactions: Alcohols, amines, thioethers.

    Addition Reactions: Dihalides, haloalkanes.

    Elimination Reactions: Alkynes.

Scientific Research Applications

6-Iodohex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex molecules and natural products.

    Biology: this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 6-iodohex-1-ene exerts its effects is primarily through its reactivity as an alkene and an organoiodine compound. The double bond allows for various addition reactions, while the iodine atom facilitates substitution and elimination reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    6-Bromohex-1-ene: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in substitution reactions compared to 6-iodohex-1-ene.

    6-Chlorohex-1-ene: Contains a chlorine atom. It is even less reactive than the bromo and iodo analogs.

    Hex-1-ene: Lacks the halogen atom, making it less versatile in halogen-specific reactions.

Uniqueness of this compound: The presence of the iodine atom in this compound makes it highly reactive in substitution and elimination reactions compared to its bromo and chloro counterparts. This reactivity is due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond, which facilitates easier cleavage and subsequent reactions.

Properties

IUPAC Name

6-iodohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCKFQMYOMTINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446832
Record name 6-IODO-1-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18922-04-8
Record name 6-IODO-1-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-1-hexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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